Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate
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Overview
Description
Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate is a chemical compound with the molecular formula C17H16ClNO5S. It is primarily used for research purposes and has applications in various scientific fields. This compound is known for its unique structure, which includes a benzopyran ring and a chlorosulfonyl group, making it a valuable subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate typically involves multiple steps. One common method includes the reaction of 8-hydroxy-3,4-dihydro-2H-1-benzopyran with chlorosulfonic acid to introduce the chlorosulfonyl group. This intermediate is then reacted with benzyl isocyanate to form the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a sulfonamide derivative, while hydrolysis would produce the corresponding sulfonic acid and benzopyran derivatives .
Scientific Research Applications
Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a pharmacological agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to their inhibition. This reactivity is exploited in various biochemical assays to study enzyme functions and pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler analog without the benzopyran ring and chlorosulfonyl group.
Benzyl N-(chlorosulfonyl)carbamate: Lacks the benzopyran ring but contains the chlorosulfonyl group.
Uniqueness
Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate is unique due to its combination of a benzopyran ring and a chlorosulfonyl group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Biological Activity
Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₇H₁₈N₂O₅S
- Molecular Weight : 362.4 g/mol
- IUPAC Name : Benzyl N-(8-chloro-3,4-dihydro-2H-benzopyran-3-yl)carbamate
- CAS Number : 2060047-48-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The chlorosulfonyl group is known to participate in electrophilic substitution reactions, which can inhibit certain enzymes involved in metabolic pathways. The benzopyran moiety may also interact with cellular receptors, modulating signal transduction pathways that are critical for cell survival and proliferation.
Key Mechanisms:
- Enzyme Inhibition : The chlorosulfonyl group can inhibit enzymes such as carbonic anhydrases and proteases, impacting cellular metabolism.
- Receptor Modulation : The compound may act on G-protein coupled receptors (GPCRs), influencing downstream signaling pathways.
- Cytotoxicity : Studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis through the activation of caspase pathways.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. It has been tested against a range of bacteria and fungi:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These findings suggest the potential for developing this compound as an antimicrobial agent.
Anticancer Activity
The compound has shown promise in preclinical studies for its anticancer effects. In vitro assays demonstrated that it can inhibit the growth of several cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10 |
MCF-7 (breast cancer) | 15 |
A549 (lung cancer) | 12 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Study on Anticancer Properties
A recent study evaluated the effects of this compound on HeLa cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptotic activity.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial activity against Staphylococcus aureus. The compound was tested using a broth microdilution method, revealing effective inhibition at low concentrations. The study concluded that further exploration could lead to new treatments for antibiotic-resistant strains.
Properties
Molecular Formula |
C17H16ClNO5S |
---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
benzyl N-(8-chlorosulfonyl-3,4-dihydro-2H-chromen-3-yl)carbamate |
InChI |
InChI=1S/C17H16ClNO5S/c18-25(21,22)15-8-4-7-13-9-14(11-23-16(13)15)19-17(20)24-10-12-5-2-1-3-6-12/h1-8,14H,9-11H2,(H,19,20) |
InChI Key |
SDEMXOXLEKUJJL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=CC=C2S(=O)(=O)Cl)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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